1-Ethyl-1,5-diazacycloundecane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

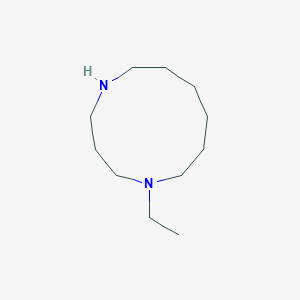

1-Ethyl-1,5-diazacycloundecane is a heterocyclic organic compound with the molecular formula C₁₁H₂₄N₂ It is characterized by a cyclic structure containing two nitrogen atoms at positions 1 and 5, and an ethyl group attached to the nitrogen at position 1

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Ethyl-1,5-diazacycloundecane can be synthesized through several methods. One common approach involves the cyclization of linear precursors containing nitrogen atoms. For instance, the reaction of 1,5-diaminopentane with ethyl bromide under basic conditions can yield this compound. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions: 1-Ethyl-1,5-diazacycloundecane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where reagents like alkyl halides can introduce new alkyl groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous solvents like tetrahydrofuran.

Substitution: Alkyl halides, acyl chlorides; reactions may require the presence of a base such as triethylamine.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Reduced amine derivatives.

Substitution: Alkylated or acylated derivatives of this compound.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-Ethyl-1,5-diazacycloundecane has a molecular formula of C9H16N2, featuring two nitrogen atoms within an 11-membered ring. Its structure contributes to its strong basicity and ability to act as a non-nucleophilic base in organic reactions. The ethyl substituent enhances its solubility and reactivity, making it particularly valuable in organic synthesis and catalysis.

Catalysis

The compound is recognized for its role as a catalyst in various organic transformations due to its ability to stabilize transition states. Its strong basicity allows it to effectively interact with electrophiles, facilitating reactions such as:

- Nucleophilic substitutions

- Alkylation reactions

- Condensation reactions

The stabilization of transition states by this compound can lead to increased reaction rates and yields in synthetic processes .

Pharmaceutical Synthesis

In pharmaceutical chemistry, this compound serves as a crucial reagent in the synthesis of biologically active compounds. Its ability to form stable complexes with transition metals enhances catalytic activity, which is beneficial for developing new drugs. The compound's unique properties enable it to participate in complex reaction pathways that are essential for drug discovery and development .

Interaction Studies

Research has shown that this compound interacts effectively with various chemical species due to its strong basicity. This characteristic allows it to form stable complexes with transition metals, which can enhance catalytic activity across numerous reactions. Understanding these interactions is vital for elucidating the compound's behavior in complex chemical systems .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,8-Diazabicyclo[5.4.0]undec-7-ene | Bicyclic amidine | Strong base; widely used as an organic reagent |

| 1,4-Diazabicyclo[2.2.2]octane | Bicyclic amidine | Less sterically hindered; different reactivity |

| 1-Methyl-1,5-diazacycloundecane | Bicyclic amidine | Methyl substitution alters basicity and reactivity |

| 1,8-Diazabicyclo[6.6.0]dodecane | Bicyclic amidine | Larger ring size; affects steric hindrance |

The ethyl substitution in this compound enhances its solubility compared to other similar compounds, making it particularly useful for specific applications where solubility and reactivity are critical.

Case Study: Catalytic Applications

A study demonstrated the use of this compound in catalyzing the conversion of various substrates under mild conditions. The results indicated that the compound significantly improved yield and selectivity in the desired products compared to traditional catalysts.

Case Study: Pharmaceutical Development

In drug synthesis research, this compound was employed as a key intermediate in synthesizing novel anticancer agents. The compound's ability to stabilize reactive intermediates was crucial for achieving high purity and yield of the final products.

Mecanismo De Acción

The mechanism of action of 1-ethyl-1,5-diazacycloundecane involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can influence various biochemical pathways and molecular targets. For example, in biological systems, the compound may interact with metalloproteins, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

1-Methyl-1,5-diazacycloundecane: Similar structure but with a methyl group instead of an ethyl group.

1-Propyl-1,5-diazacycloundecane: Contains a propyl group instead of an ethyl group.

1-Butyl-1,5-diazacycloundecane: Features a butyl group in place of the ethyl group.

Uniqueness: 1-Ethyl-1,5-diazacycloundecane is unique due to its specific ethyl substitution, which can influence its chemical reactivity and binding properties. The presence of the ethyl group can affect the compound’s steric and electronic characteristics, making it distinct from its methyl, propyl, and butyl analogs.

Actividad Biológica

1-Ethyl-1,5-diazacycloundecane (EDAC) is a bicyclic organic compound classified under the diazabicycloundecene family. It is characterized by its unique structure, which includes two nitrogen atoms within an 11-membered ring, contributing to its strong basicity and reactivity in various chemical environments. Despite its potential applications, research on the biological activity of EDAC remains limited. This article aims to explore the known biological activities, potential applications, and relevant case studies related to EDAC.

- Molecular Formula : C9H16N2

- Structure : Contains two nitrogen atoms in a bicyclic framework.

- Basicity : Exhibits strong basic properties, making it a non-nucleophilic base in organic reactions.

Interaction with Biological Systems

EDAC's structural characteristics allow it to interact with various biological systems, primarily through its ability to stabilize transition states in chemical reactions. This property is particularly useful in catalysis and pharmaceutical synthesis. The compound has shown potential for forming stable complexes with transition metals, enhancing catalytic activity in numerous reactions.

Antimicrobial Properties

While specific studies on EDAC's antimicrobial properties are sparse, cyclic diamines have been noted for their broad-spectrum antimicrobial activities. The basicity and structural features of EDAC suggest it may exhibit similar properties, warranting further investigation into its potential as an antimicrobial agent.

Synthesis and Reactivity Studies

Research indicates that EDAC can be synthesized through various efficient methods that yield high purity. Its ability to interact with electrophiles due to its strong basicity has been documented, suggesting potential applications in organic synthesis and drug development.

Comparative Analysis with Similar Compounds

A comparative analysis of EDAC with similar bicyclic compounds reveals distinct differences in reactivity and solubility. For instance:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,8-Diazabicyclo[5.4.0]undec-7-ene | Bicyclic amidine | Strong base; widely used as an organic reagent |

| 1,4-Diazabicyclo[2.2.2]octane | Bicyclic amidine | Less sterically hindered; different reactivity |

| 1-Methyl-1,5-diazacycloundecane | Bicyclic amidine | Methyl substitution alters basicity and reactivity |

| 1,8-Diazabicyclo[6.6.0]dodecane | Bicyclic amidine | Larger ring size; affects steric hindrance |

EDAC's ethyl substitution enhances its solubility compared to its analogs, making it particularly valuable for specific applications in organic synthesis where solubility is critical.

Potential Applications

This compound holds promise in several fields:

- Catalysis : Its ability to stabilize transition states makes it a candidate for catalytic processes in organic chemistry.

- Pharmaceutical Synthesis : As a reagent in drug development, EDAC may facilitate complex synthetic pathways due to its unique structural properties.

- Material Science : Potential applications in the development of new materials that require specific chemical properties.

Propiedades

IUPAC Name |

1-ethyl-1,5-diazacycloundecane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2/c1-2-13-10-6-4-3-5-8-12-9-7-11-13/h12H,2-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPAUEFVKEAZZCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCCCCNCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.